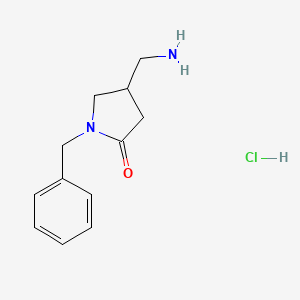
1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride
Vue d'ensemble
Description
1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride, also known as 1-benzofuran-2-yl-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and ethanol. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination complexes. It has also been used in the study of the structure and reactivity of organic molecules.
Applications De Recherche Scientifique
Benzofuran Derivatives
Natural Sources and Bioactivity Benzofuran compounds are ubiquitous in nature and exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds are of significant interest for drug development due to their potential as natural drug lead compounds. Recent discoveries include benzofuran compounds with anti-hepatitis C virus activity, suggesting their promise as therapeutic agents for hepatitis C disease. Novel benzofuran scaffolds have also been developed as anticancer agents, highlighting the versatility and therapeutic potential of benzofuran derivatives in drug discovery and development (Miao et al., 2019).
Antimicrobial Applications Benzofuran and its derivatives have emerged as significant structures in the search for efficient antimicrobial candidates, with some derivatives used in treating skin diseases like cancer or psoriasis. The unique structural features of benzofuran, coupled with its broad spectrum of biological activities, make it a privileged structure in drug discovery. This focus on benzofuran-based compounds as antimicrobial agents indicates their potential in addressing microbial diseases (Hiremathad et al., 2015).
4-Methylpiperazine Analogs
Antipsychotic Activity A study on JL13, a compound structurally related to 4-methylpiperazine, showed promising atypical antipsychotic activity. Like clozapine, JL13 did not produce catalepsy but antagonized certain effects of apomorphine and d-amphetamine in rodents, indicating its potential as an atypical antipsychotic drug. This research highlights the therapeutic potential of 4-methylpiperazine analogs in the treatment of psychiatric disorders (Bruhwyler et al., 1997).
Propriétés
IUPAC Name |
1-(1-benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.2ClH/c1-17-8-10-18(11-9-17)7-6-14(19)16-12-13-4-2-3-5-15(13)20-16;;/h2-5,12H,6-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXYTEWFGCDPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)C2=CC3=CC=CC=C3O2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzofuran-2-yl)-3-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




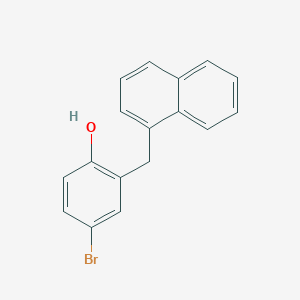
![(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate](/img/structure/B1377054.png)

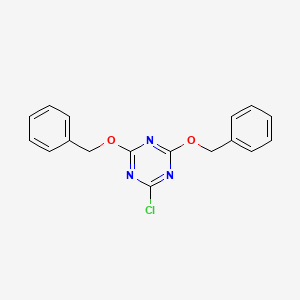
![8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B1377060.png)
![8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1377061.png)
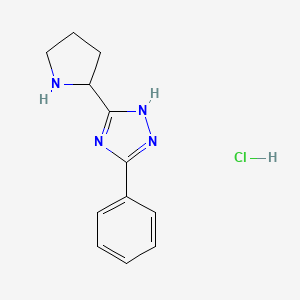
![5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1377065.png)
![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)
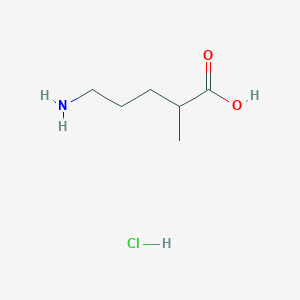
![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)
![3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377073.png)
